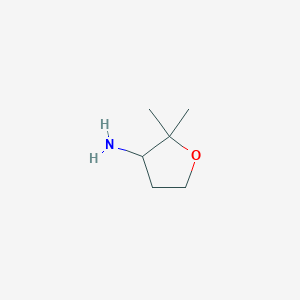

2,2-Dimethyloxolan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)5(7)3-4-8-6/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBKKJZMUHQYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCO1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350514-80-5 | |

| Record name | 2,2-dimethyloxolan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2,2 Dimethyloxolan 3 Amine

Established Synthetic Routes to 2,2-Dimethyloxolan-3-amine (B2552704) and its Salts

While specific, dedicated literature on the synthesis of this compound is not extensively detailed, its structure lends itself to several well-established and reliable synthetic strategies. The methodologies applicable to its synthesis are based on fundamental reactions for amine formation. These approaches typically involve the transformation of a functional group at the C-3 position of a 2,2-dimethyloxolane precursor into the desired primary amine. The following sections detail the principal synthetic strategies that can be employed to construct the this compound scaffold.

General Amine Synthesis Strategies Applicable to this compound Scaffold

The formation of the C-N bond in this compound can be achieved through various classical and modern organic synthesis techniques. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Reductive amination is a powerful and widely used method for forming C-N bonds, recognized for its efficiency and operational simplicity. nih.gov This process involves the reaction of a ketone with an amine source, followed by the reduction of the intermediate imine or enamine in situ to form the final amine product. youtube.com

To synthesize this compound, the corresponding ketone, 2,2-dimethyloxolan-3-one (B1282110), would be treated with ammonia (B1221849). The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a suitable hydride agent. youtube.com A variety of reducing agents can be employed, with the choice often dictated by the substrate's sensitivity and the reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org

| Reagent | Characteristics | Typical Conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com | Methanol, acidic pH (e.g., AcOH) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A less toxic alternative to NaBH₃CN, effective for a wide range of substrates. organic-chemistry.org | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel). | High pressure, various solvents |

| Borane Complexes (e.g., α-picoline-borane) | Mild and efficient, can be used in various solvents including water. organic-chemistry.org | Methanol, Water, or neat conditions |

This one-pot procedure is highly valued in pharmaceutical chemistry for its role in synthesizing a vast number of amine-containing drugs. nih.gov

Nucleophilic substitution provides a direct pathway to form the C-N bond by displacing a leaving group at the C-3 position of the oxolane ring with a nitrogen nucleophile. A suitable precursor, such as 3-bromo-2,2-dimethyloxolane or 2,2-dimethyloxolan-3-yl tosylate, would be required.

The reaction with ammonia can yield the primary amine. However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with the starting alkyl halide, leading to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.ukyoutube.com To favor mono-alkylation and obtain the primary amine as the major product, a large excess of ammonia is typically used.

An alternative two-step approach, known as the Gabriel synthesis, provides a more controlled route to primary amines. youtube.com This method involves reacting the alkyl halide with phthalimide to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, releases the desired primary amine, avoiding the issue of over-alkylation.

Another common strategy involves the use of sodium azide (NaN₃) as the nucleophile to form an alkyl azide. The azide can then be cleanly reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd/C), with the latter being a common industrial practice. youtube.comyoutube.com

While the primary focus is the synthesis of the parent primary amine, this compound serves as a scaffold for producing more complex secondary and tertiary amines through subsequent alkylation reactions. Once this compound is obtained, it can be further functionalized.

N-monoalkylation : Introducing a single alkyl group to form a secondary amine can be challenging due to the risk of polyalkylation, similar to the issues in nucleophilic substitution with ammonia. chemguide.co.uk However, reductive amination offers a more controlled approach. Reacting this compound with an aldehyde or ketone will form a secondary amine after reduction. masterorganicchemistry.com

N,N-dimethylation : The synthesis of the tertiary amine, N,N-dimethyl-2,2-dimethyloxolan-3-amine, can be achieved efficiently via the Eschweiler-Clarke reaction. This procedure involves treating the primary amine with excess formic acid and formaldehyde. youtube.com Formic acid acts as the reducing agent in this specialized reductive amination process.

| Reaction | Reagents | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Mixture of secondary, tertiary, and quaternary amines |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | N,N-dimethylated Tertiary Amine |

The amine functional group can be accessed through the reduction of several nitrogen-containing functional groups. This strategy involves preparing a 2,2-dimethyloxolane ring substituted at the C-3 position with a group at a higher oxidation state, such as a nitro, nitrile, or amide group, and then reducing it.

Reduction of Nitro Compounds : A precursor like 2,2-dimethyl-3-nitrooxolane can be reduced to the target amine. Catalytic hydrogenation using catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) is a common and effective method for this transformation. youtube.com

Reduction of Nitriles : The reduction of 2,2-dimethyloxolane-3-carbonitrile offers another route. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the nitrile group to an aminomethyl group. youtube.com It is important to note this method adds a carbon atom, yielding (2,2-dimethyloxolan-3-yl)methanamine. To obtain the target compound directly, the nitrile would need to be on a different precursor.

Reduction of Amides : The corresponding amide, 2,2-dimethyloxolane-3-carboxamide, can be reduced to the primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). youtube.com This reaction effectively removes the carbonyl oxygen, converting the amide directly to an amine.

| Precursor Functional Group | Common Reducing Agents | Product |

| Nitro (-NO₂) | H₂ with Pd/C, PtO₂, or Raney Ni; Fe/HCl | Primary Amine |

| Nitrile (-CN) | LiAlH₄; Catalytic Hydrogenation | Primary Amine |

| Amide (-CONH₂) | LiAlH₄; BH₃ | Primary Amine |

The Hofmann and Curtius rearrangements are classic methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂). youtube.com These reactions are particularly useful when the corresponding carboxylic acid or amide precursor is readily accessible.

Hofmann Rearrangement : This reaction involves the treatment of a primary amide, in this case, 2,2-dimethyloxolane-3-carboxamide, with bromine or chlorine in a basic aqueous solution (e.g., NaOH). The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine, this compound. youtube.com

Curtius Rearrangement : This rearrangement starts with a carboxylic acid, which is first converted to an acyl azide (e.g., via reaction with sodium azide). Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. Similar to the Hofmann rearrangement, this intermediate is then hydrolyzed to furnish the primary amine. youtube.com

Both methods provide a reliable pathway to primary amines from readily available carboxylic acid derivatives, avoiding the issue of over-alkylation seen in substitution reactions.

Gabriel Synthesis

The Gabriel synthesis is a well-established chemical reaction that converts primary alkyl halides into primary amines. wikipedia.orglscollege.ac.in The method traditionally employs potassium phthalimide as a surrogate for an ammonia anion (H₂N⁻). wikipedia.orglscollege.ac.in In the first step, the phthalimide ion acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction, forming an N-alkylphthalimide intermediate. libretexts.orgchemistrysteps.com The primary amine is subsequently liberated from this intermediate. This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing–Manske procedure), which cleaves the imide to release the free amine and a phthalhydrazide precipitate. wikipedia.orglscollege.ac.inchemistrysteps.com

A key limitation of the Gabriel synthesis is that it is highly effective for primary alkyl halides but generally fails or gives poor yields with secondary alkyl halides due to steric hindrance, which can favor elimination side reactions over the desired Sₙ2 substitution. wikipedia.orglscollege.ac.in Given that this compound is a secondary amine (the amino group is attached to a secondary carbon within the oxolane ring), direct synthesis of its precursor via the Gabriel reaction using a hypothetical 3-halo-2,2-dimethyloxolane would be challenging and inefficient. While alternative Gabriel reagents have been developed to extend the reaction's scope, the classic approach is not an optimal pathway for this specific target compound. wikipedia.org

Specific Reaction Pathways for this compound and its Hydrochloride Salt

A more direct and common synthetic route to (2,2-Dimethyltetrahydrofuran-3-yl)amine and its hydrochloride salt involves the reaction of a 2,2-dimethyltetrahydrofuran precursor with an appropriate amine source. This approach typically proceeds under acidic conditions. The amine group can be introduced onto the tetrahydrofuran ring structure, and subsequent treatment with an acid like hydrochloric acid yields the stable hydrochloride salt. This method serves as a foundational pathway for creating the core structure of the target molecule.

The efficiency of chemical syntheses is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound, key conditions that can be adjusted to maximize yield and purity include the choice of solvent, catalyst, temperature, and reaction time. scielo.br Catalysts may be employed to increase the reaction rate. Industrial-scale production focuses heavily on optimizing these conditions to ensure high yields and product purity.

The selection of the solvent is critical, as it can influence reactant solubility and reaction kinetics. scielo.brresearchgate.net Temperature control is also essential; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, thereby reducing selectivity. scielo.br Therefore, a balance must be struck to find the optimal temperature that provides good conversion and selectivity. scielo.br

Table 1: Key Parameters for Reaction Optimization

| Parameter | Influence on Reaction | Desired Outcome |

|---|---|---|

| Catalyst | Increases reaction rate by lowering activation energy. | High conversion with minimal catalyst loading. |

| Solvent | Affects solubility of reactants and can influence reaction pathway. | Optimal balance between conversion and selectivity; "greener" options preferred. scielo.br |

| Temperature | Influences reaction kinetics and selectivity. | Highest possible rate without significant formation of byproducts. scielo.br |

| Reaction Time | Determines the extent of reactant conversion. | Shortest time required to achieve maximum conversion and selectivity. scielo.br |

| Reactant Ratio | Can drive the reaction to completion and influence product distribution. | Stoichiometry that maximizes the yield of the desired product. |

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. chemistryviews.orgrsc.org Consequently, developing methods for the enantioselective synthesis of this compound is of significant interest.

Enzyme-Catalyzed Methodologies for Chiral Amine Production (e.g., Imine Reductases)

Biocatalysis offers a powerful and environmentally friendly approach to producing chiral amines with high enantiomeric purity. chemistryviews.orgyork.ac.uk Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. chemistryviews.orgdntb.gov.ua A subtype, known as reductive aminases, can facilitate the direct reductive amination of a ketone with an amine donor. chemistryviews.org

For the synthesis of enantiomerically enriched this compound, this process would start with the corresponding ketone, 2,2-dimethyloxolan-3-one. An IRED or reductive aminase, in the presence of an amine source (like ammonia for a primary amine) and a cofactor (typically NAD(P)H), would convert the ketone into the desired chiral amine with high stereoselectivity. chemistryviews.orgresearchgate.net Recent research has identified robust enzymes with high thermostability and efficiency, making them suitable for potential large-scale industrial applications. chemistryviews.org

Table 2: Components of an Enzyme-Catalyzed Reductive Amination

| Component | Role in Synthesis | Example |

|---|---|---|

| Substrate | The starting ketone to be converted. | 2,2-Dimethyloxolan-3-one |

| Biocatalyst | Enzyme that facilitates the stereoselective reaction. | Imine Reductase (IRED) or Reductive Aminase |

| Amine Source | Provides the nitrogen atom for the amine group. | Ammonia, Alkylamines |

| Cofactor | Provides the reducing equivalents (hydride). | Nicotinamide adenine dinucleotide phosphate (NADPH) or NADH |

| Solvent | Typically an aqueous buffer to maintain enzyme activity. | Phosphate buffer |

Chiral Catalyst-Mediated Enantioselective Syntheses (e.g., Ir-PSA catalysts, CuH-catalyzed hydroamination)

Transition metal-catalyzed reactions provide another highly effective strategy for the asymmetric synthesis of chiral amines. acs.orgsioc-journal.cn These methods utilize a chiral ligand complexed to a metal center to control the stereochemical outcome of the reaction.

Iridium-PSA (Ir-PSA) Catalysts: Novel iridium-based catalysts, such as Ir-PSA, have been developed for the highly efficient asymmetric reductive amination of ketones. kanto.co.jp This method can produce optically active amines in high yield and with excellent stereoselectivity. kanto.co.jp The synthesis of a specific enantiomer of this compound could be achieved by reacting 2,2-dimethyloxolan-3-one with an amine source in the presence of a chiral Ir-PSA catalyst and a reducing agent. These catalysts are noted for their broad functional group tolerance and practicality. kanto.co.jp

Copper Hydride (CuH)-Catalyzed Hydroamination: Copper(I) hydride-catalyzed hydroamination has emerged as a robust method for the enantioselective synthesis of secondary and tertiary amines from alkenes. nih.gov The reaction involves the net addition of an amino group and a hydrogen atom across a carbon-carbon double bond. nih.gov To synthesize this compound using this method, a suitable alkene precursor, such as 2,2-dimethyl-2,3-dihydrofuran, would be required. The reaction would proceed in the presence of a copper(I) source, a chiral phosphine ligand, a silane (as the hydride source), and an electrophilic amine transfer reagent to afford the enantioenriched amine product. organic-chemistry.orgsemanticscholar.orgacs.org Researchers have designed modified amine transfer reagents to improve the efficiency and broaden the scope of this transformation, particularly for the synthesis of chiral secondary amines. organic-chemistry.orgsemanticscholar.orgacs.org

Table 3: Comparison of Asymmetric Catalytic Methods

| Method | Catalyst System | Typical Precursor | Key Features |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Iridium complex (e.g., Ir-PSA) | Ketone (2,2-Dimethyloxolan-3-one) | High yields and stereoselectivity; good functional group tolerance. kanto.co.jp |

| Asymmetric Hydroamination | Copper(I) Hydride with chiral ligand | Alkene (e.g., 2,2-Dimethyl-2,3-dihydrofuran) | Direct route from alkenes; high efficiency and stereoselectivity. nih.govacs.org |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to preferentially generate one diastereomer over all other possibilities. For a molecule like this compound, which contains two adjacent stereocenters (at C3 and potentially C4 if substituted), controlling the relative stereochemistry is crucial. While specific methodologies for this exact compound are not extensively detailed, general strategies for the diastereoselective synthesis of substituted amino-tetrahydrofurans can be applied.

Common approaches often involve the cyclization of a carefully chosen acyclic precursor where the stereochemistry of the final product is directed by existing stereocenters or by the reagents used. One effective method is the diastereoselective reductive amination of a pre-functionalized 4-oxofuran. This process can establish the stereochemistry at the C3 and C4 positions in a controlled manner, yielding highly substituted tetrahydrofuran cores on a gram scale with three contiguous stereocenters nih.gov.

Another powerful technique involves cascade reactions , where multiple bonds and stereocenters are formed in a single, orchestrated sequence. For instance, a tandem Mukaiyama aldol-lactonization process can generate substituted tetrahydrofurans from simple γ-ketoaldehydes. This method proceeds through a cyclic oxocarbenium ion intermediate, and subsequent reduction with silicon-based nucleophiles leads to a highly diastereoselective synthesis of the tetrahydrofuran ring nih.gov. The stereochemical outcome is dictated by established models for nucleophilic additions to cyclic oxocarbenium ions nih.gov.

Intramolecular reactions are also a cornerstone of diastereoselective synthesis. The cyclization of γ,δ-epoxycarbanions with aldehydes can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity acs.org. In such reactions, the initial formation of aldol-type adducts may be non-diastereoselective but reversible, allowing for thermodynamic control where the final product distribution is governed by the relative rates of cyclization of the intermediate diastereomers acs.org. The stereochemistry of the starting epoxide can effectively control the stereochemistry of the final product acs.org.

The table below summarizes representative diastereoselective methods applicable to the synthesis of substituted tetrahydrofuran scaffolds.

| Synthetic Strategy | Key Intermediate/Reaction | Typical Diastereomeric Ratio (d.r.) | Reference |

| Palladium-Catalyzed Cyclization | Intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate | Up to >20:1 | organic-chemistry.org |

| Tandem Mukaiyama Aldol-Lactonization | Cyclic oxocarbenium ion | >90:10 | nih.gov |

| Lewis Acid Mediated Rearrangement | Rearrangement of an oxonium ion intermediate | Modest to High | nih.gov |

| Organocatalytic Double Michael Addition | Tandem iminium-enamine catalysis | High | researchgate.net |

Kinetic Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, kinetic resolution is a powerful method to separate them. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer wikipedia.org. Unlike chiral resolution, which depends on the physical properties of diastereomeric products, kinetic resolution leverages the different chemical properties of the racemic starting materials wikipedia.org.

Enzymatic Kinetic Resolution: Enzymes are highly effective chiral catalysts for kinetic resolution. Lipases, such as Candida antarctica lipase B (CALB), are widely used for the resolution of racemic amines via acylation wikipedia.org. In a typical procedure, the racemic amine is treated with an acylating agent in the presence of the enzyme. One enantiomer of the amine reacts significantly faster to form an amide, leaving the unreacted starting material enriched in the other enantiomer. For example, the kinetic resolution of (±)-8-amino-5,6,7,8-tetrahydroquinoline with CALB can yield the acylated amine product with >97% enantiomeric excess (ee) and the unreacted starting material with 97% ee, both with a 45% yield wikipedia.org.

Non-Enzymatic Kinetic Resolution: Non-enzymatic methods often employ chiral chemical reagents or catalysts. Chiral hydroxamic acids have been developed as effective enantioselective acylating agents for the kinetic resolution of chiral, saturated N-heterocycles ethz.ch. This approach provides access to enantioenriched amines like piperidines and morpholines with good selectivity ethz.ch. Another strategy involves the use of a chiral base. For instance, the combination of n-butyllithium (n-BuLi) and the chiral diamine sparteine can act as a chiral base that preferentially deprotonates one enantiomer of an N-Boc protected cyclic amine, allowing for a highly selective kinetic resolution researchgate.netnih.gov.

The table below illustrates the potential outcomes of applying kinetic resolution to a racemic amine.

| Resolution Method | Catalyst/Reagent | Typical Product Yield | Typical Product ee | Reference |

| Enzymatic Acylation | Candida antarctica lipase B (CALB) | ~45% | >97% | wikipedia.org |

| Chiral Acylating Agent | Chiral Hydroxamic Acids | Good | Good | ethz.ch |

| Chiral Base Deprotonation | n-BuLi / Sparteine | High | Up to 99:1 e.r. | nih.gov |

Industrial Synthesis and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of a fine chemical like this compound involves overcoming numerous challenges. Industrial processes for manufacturing amines often rely on methods such as the reductive amination of alcohols or aldehydes and the reduction of nitriles, chosen for the availability of raw materials researchgate.net. However, these methods can require high temperatures and pressures and may suffer from low selectivity researchgate.net.

Key considerations for the scale-up of this compound production include:

Process Chemistry and Optimization: The chosen synthetic route must be robust, cost-effective, and environmentally acceptable. Reaction conditions, including temperature, pressure, and mixing, must be carefully controlled. For example, in reductive amination reactions, pressure can be a positive influence, but equipment limitations must be considered acs.org. The timing of reagent addition can also be critical; in some cases, prolonged mixing can lead to undesirable side reactions like epimerization acs.org.

Catalyst Selection and Handling: The choice between a homogeneous and a heterogeneous catalyst is critical. While homogeneous catalysts may offer higher activity and selectivity, they can be difficult to separate from the product mixture. Heterogeneous catalysts are generally easier to recover and recycle, which is a significant advantage in large-scale operations.

Reactor Design and Process Type: The synthesis can be performed in batch reactors or in a continuous flow setup. Continuous processing can offer superior control over reaction parameters, improved safety, and more consistent product quality, making it an attractive option for manufacturing acs.org.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and reaction steps is required. The management of waste streams and the minimization of environmental impact are crucial regulatory and ethical considerations in modern chemical manufacturing.

The following table outlines the primary factors to consider when scaling up a chemical synthesis.

| Consideration | Laboratory Scale | Industrial Scale | Key Challenges |

| Reaction Control | Manual or semi-automated control of temperature, pressure, and additions. | Automated process control systems (PCS). | Heat transfer, mass transfer limitations, maintaining homogeneity. |

| Process Type | Predominantly batch processing. | Batch, semi-batch, or continuous flow. | Ensuring consistency between batches; designing and validating continuous systems. acs.org |

| Reagent Purity | High-purity reagents are common. | Technical grade reagents are often used to manage costs. | Impact of impurities on reaction performance and product quality. |

| Purification | Chromatography is common. | Distillation, crystallization, extraction. | Efficiency, solvent recovery, throughput, and waste generation. |

| Safety | Small quantities minimize risks. | Large quantities require rigorous process safety management (PSM). | Thermal runaway, handling of hazardous materials, pressure safety. |

Chemical Reactivity and Reaction Mechanisms of 2,2 Dimethyloxolan 3 Amine

Reactivity of the Primary Amine Functional Group

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it both a base and a nucleophile, governing its participation in a wide range of chemical reactions.

Acid-Base Chemistry and Protonation Behavior

Like most alkylamines, 2,2-Dimethyloxolan-3-amine (B2552704) acts as a weak base. cutm.ac.inutexas.edu The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid, forming a substituted ammonium (B1175870) salt in a reversible acid-base reaction. libretexts.orgpressbooks.pub This protonation converts the neutral amine into its conjugate acid, the 2,2-dimethyloxolan-3-ammonium ion. cutm.ac.in

The basicity of an amine is typically quantified by the pKa of its conjugate acid; a higher pKa value for the ammonium ion corresponds to a stronger base. pressbooks.pub Simple primary alkylamines generally have conjugate acid pKa values in the range of 10-11, indicating they are stronger bases than ammonia (B1221849). cutm.ac.inlibretexts.orgpressbooks.pub This increased basicity is attributed to the electron-donating inductive effect of the alkyl groups, which stabilizes the positive charge on the ammonium ion. libretexts.org The oxolane ring structure of this compound is expected to confer similar basicity.

| Amine | Structure | pKa of Conjugate Acid (R-NH₃⁺) |

|---|---|---|

| Methylamine | CH₃NH₂ | 10.59 |

| Ethylamine | CH₃CH₂NH₂ | 10.67 |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.69 |

| Butylamine | CH₃(CH₂)₃NH₂ | 10.61 |

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

The lone pair on the nitrogen atom also allows this compound to act as a nucleophile, enabling it to form new bonds by attacking electron-deficient carbon centers. This reactivity is fundamental to several carbon-carbon bond-forming reactions.

Mannich Reaction: This is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound (a compound with an acidic α-proton). organic-chemistry.orgwikipedia.orgadichemistry.com The amine first reacts with the aldehyde to form an electrophilic iminium ion. adichemistry.comnrochemistry.comlibretexts.org The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to create a new carbon-carbon bond and form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com this compound, as a primary amine, can readily participate in this reaction. adichemistry.com

Aza-Michael Addition: This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.govresearchgate.net The nucleophilic amine attacks the β-carbon of the activated alkene, forming a new carbon-carbon bond and resulting in a β-amino carbonyl compound. acs.orgresearchgate.net Primary amines can potentially react twice, first forming a secondary amine monoadduct, which can then react with a second Michael acceptor to form a tertiary amine diadduct. researchgate.netrsc.org The reaction conditions can often be tuned to favor one product over the other. rsc.org

Formation of Quaternary Ammonium Derivatives

Primary amines can undergo sequential alkylation when treated with alkyl halides to ultimately form quaternary ammonium salts. libretexts.org This process, known as the Menschutkin reaction when involving a tertiary amine, proceeds via a series of bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgnih.govdrugfuture.com

The reaction of this compound with an alkyl halide (e.g., methyl iodide) would proceed through the following steps:

Formation of a Secondary Amine: The primary amine acts as a nucleophile, attacking the alkyl halide to form a secondary ammonium salt, which is then deprotonated to yield the free secondary amine. libretexts.orgrsc.org

Formation of a Tertiary Amine: The resulting secondary amine is typically more nucleophilic than the starting primary amine and reacts further with another molecule of the alkyl halide to form a tertiary ammonium salt, followed by deprotonation. rsc.org

Formation of a Quaternary Ammonium Salt: The tertiary amine reacts with a final molecule of the alkyl halide. shaalaa.comwikipedia.org This last step is irreversible as the product, a quaternary ammonium salt, lacks a proton on the nitrogen and has no lone pair, thus it cannot be deprotonated and the reaction stops. libretexts.orgyoutube.com

| Step | Reactants | Product | Product Class |

|---|---|---|---|

| Initial | This compound | - | Primary Amine |

| 1 | Primary Amine + CH₃I | N-Methyl-2,2-dimethyloxolan-3-amine | Secondary Amine |

| 2 | Secondary Amine + CH₃I | N,N-Dimethyl-2,2-dimethyloxolan-3-amine | Tertiary Amine |

| 3 | Tertiary Amine + CH₃I | N,N,N-Trimethyl-2,2-dimethyloxolan-3-aminium iodide | Quaternary Ammonium Salt |

Transformations Involving the Oxolane Ring System

The oxolane ring is a saturated cyclic ether (tetrahydrofuran) and is generally a stable and unreactive moiety. Transformations typically require harsh conditions or specific activation to facilitate ring-opening.

Ring-Opening Reactions

Substituent Effects on Ring Stability and Reactivity

The substituents on the oxolane ring of this compound influence its stability and reactivity.

Gem-Dimethyl Group: The presence of two methyl groups on the same carbon (a gem-dimethyl group) at the C2 position can influence the ring's conformation and reactivity. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, can alter the bond angles within the ring. tminehan.com It often favors cyclization reactions and can increase the stability of the ring by restricting conformational freedom, which can make ring-opening reactions more difficult compared to an unsubstituted ring. rsc.orgresearchgate.net

Amino Group: The 3-amino group is an electron-withdrawing group via induction, which can slightly influence the electron density of the adjacent C-C and C-O bonds. More significantly, under acidic conditions required for many ring-opening reactions, this amine will be protonated to form an ammonium ion (-NH₃⁺). This positively charged, strongly electron-withdrawing group would significantly destabilize any nearby carbocation intermediates that might form during a potential SN1-type ring-opening mechanism, thereby increasing the stability of the ring towards such pathways.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction behavior of this compound centers on the reactivity of the primary amine function.

Oxidation: Primary amines are susceptible to oxidation by various reagents, and the products are highly dependent on the reaction conditions. The electrochemical oxidation of aliphatic amines often proceeds via the formation of an iminium cation intermediate. mdpi.com In the case of this compound, this would involve the initial loss of an electron from the nitrogen atom. Subsequent deprotonation and further oxidation could lead to the formation of an imine.

In the presence of oxygen, particularly under conditions that promote radical formation (e.g., heat or light), oxidative degradation can occur. Mechanistic studies on similar diamine-appended structures suggest that degradation pathways may involve C-N bond cleavage initiated by radical species, leading to the formation of aldehydes and imines. chemrxiv.org

Reduction: The amine group in this compound is in its lowest oxidation state and is therefore not susceptible to reduction. However, the compound can be synthesized via the reduction of related functional groups. For instance, a common synthetic route to primary amines is the reduction of amides or nitriles. mnstate.edu Reductive amination of a corresponding ketone, 2,2-dimethyloxolan-3-one (B1282110), with ammonia would also yield this compound. msu.edu This process involves the reduction of an intermediate imine. msu.edu

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies on this compound are not extensively documented; however, its reactivity can be inferred from the well-established mechanisms of other primary aliphatic amines.

The reactions of this compound are expected to proceed through several key types of intermediates, depending on the reactants and conditions.

Iminium Ions: In acid-catalyzed reactions, such as the Mannich reaction or certain oxidations, the amine can form an iminium ion. semanticscholar.org This intermediate is a powerful electrophile. mdpi.comsemanticscholar.org For example, in a reaction with formaldehyde, the amine would first form an aminol, which then dehydrates to produce an iminium ion. semanticscholar.org

Aminols (Carbinolamines): The reaction of the primary amine with aldehydes or ketones proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as an aminol or carbinolamine. mnstate.edu This intermediate is typically unstable and cannot be isolated, readily eliminating water to form an imine (Schiff base). mnstate.edulibretexts.org

Radical Intermediates: During oxidative degradation, particularly in the presence of O2, carbon-centered radicals can be generated. chemrxiv.org These radicals can react with oxygen, propagating a degradation chain that leads to bond cleavage and the formation of various oxidation products. chemrxiv.org

Table 1: Common Reaction Intermediates in Amine Chemistry

| Intermediate Type | Preceding Reactants | Subsequent Product Type | Reaction Example |

| Iminium Ion | Amine + Carbonyl (acidic) | Mannich Base, Imine | Mannich Reaction |

| Aminol (Carbinolamine) | Amine + Carbonyl | Imine (Schiff Base) | Imine Formation |

| Carbon-centered Radical | Amine + Radical Initiator/O₂ | Degradation Products | Oxidative Degradation |

Specific kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles governing amine reactivity apply.

Kinetics: The rate of reactions involving the amine group is highly influenced by steric hindrance. The gem-dimethyl group at the C2 position of the oxolane ring sterically shields the adjacent C3-amino group, which can decrease the rate of nucleophilic attack compared to less hindered primary amines. The nucleophilicity of the amine itself, influenced by the electron-donating alkyl groups, drives its reactivity. In reactions like the Mannich reaction, kinetic studies on similar systems have shown that the decomposition of the Mannich base can be the rate-limiting step. semanticscholar.org

Thermodynamics: Most reactions of amines as nucleophiles, such as alkylation or acylation, are thermodynamically favorable due to the formation of stable C-N or other new covalent bonds. mnstate.edu Reactions like imine formation are often reversible, and the equilibrium can be controlled by reaction conditions, such as the removal of water to drive the reaction to completion. libretexts.org

The choice of solvent and reagents is critical in directing the outcome of reactions with this compound.

Influence of Solvents: The solvent can significantly impact reaction rates and mechanisms. Polar protic solvents can solvate the amine through hydrogen bonding, potentially affecting its nucleophilicity. In some cases, replacing water with organic diluents has been shown to alter the rate of thermal degradation of amines. unit.noresearchgate.net The choice of solvent can also influence the stability of charged intermediates like iminium ions.

Influence of Reagents: The reactivity of this compound is dictated by the electrophilicity of the co-reactant.

Acidic Reagents: Acids will protonate the amine to form an ammonium salt, rendering it non-nucleophilic. mnstate.edu However, a controlled amount of acid is often used as a catalyst in reactions like imine formation to facilitate the dehydration of the aminol intermediate. semanticscholar.orglibretexts.org

Electrophilic Reagents: Strong electrophiles like acid chlorides and sulfonyl chlorides react readily with the amine to form stable amide and sulfonamide products, respectively. msu.edulibretexts.org

Alkylating Agents: Alkyl halides will react with the amine via SN2 substitution. Due to the primary nature of the amine, polyalkylation is a common side reaction, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. mnstate.edulibretexts.org

Catalytic Activity of this compound (as a base catalyst)

As a primary amine, this compound can function as a base catalyst in various organic transformations. Its catalytic activity stems from its ability to act as both a Brønsted base (proton acceptor) and a nucleophile.

In reactions such as the Knoevenagel condensation, primary amines are effective catalysts. cjcatal.com The mechanism typically involves the amine reacting with a carbonyl compound to form a more reactive iminium ion or enamine intermediate. This activation facilitates the subsequent carbon-carbon bond-forming step. For instance, in a reaction between an aldehyde and a compound with an active methylene (B1212753) group, the amine catalyst can activate the aldehyde by forming an iminium ion, increasing its electrophilicity.

Similarly, in Michael additions or aldol (B89426) condensations, the amine can function as a nucleophilic catalyst by forming an enamine with a donor ketone or aldehyde, which then attacks the acceptor molecule. nih.gov The steric bulk provided by the 2,2-dimethyl groups might offer some degree of stereochemical control in asymmetric catalysis, although this would require empirical investigation.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Versatile Synthetic Intermediate

The unique combination of a cyclic ether and an amino group allows 2,2-dimethyloxolan-3-amine (B2552704) to serve as a multifunctional building block. The primary amine can be readily functionalized through a wide range of standard transformations, such as acylation, alkylation, and reductive amination, enabling its incorporation into larger, more complex structures.

Precursor for Complex Organic Molecules

As a synthetic intermediate, this compound provides a robust framework for elaborating complex molecular architectures. The oxolane (tetrahydrofuran) ring offers a stable, five-membered scaffold that can influence the spatial orientation of substituents. The amine functionality acts as a chemical handle for attaching various side chains or for building larger molecular assemblies. Its utility as a precursor is particularly noted in the synthesis of novel compounds where the substituted tetrahydrofuran (B95107) motif is a key structural element.

Scaffold for Heterocyclic Compound Synthesis (e.g., azaheterocycles)

The amine group of this compound is a key nucleophilic center, making it a suitable starting material for the synthesis of more complex heterocyclic systems, particularly azaheterocycles (heterocycles containing at least one nitrogen atom). By reacting the amine with appropriate electrophilic partners, chemists can construct fused or spirocyclic ring systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new nitrogen-containing rings appended to the oxolane core. This strategy is a foundational approach in medicinal chemistry for creating novel molecular scaffolds.

Design and Synthesis of Compound Libraries

In drug discovery and materials science, the creation of compound libraries containing a large number of structurally related molecules is a critical process for screening and identifying new lead compounds. This compound is an ideal starting point for such libraries due to its functional handle. Through combinatorial chemistry approaches, the primary amine can be reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to rapidly generate a library of amide, sulfonamide, or urea (B33335) derivatives. The diversity of such a library is rooted in the variety of reactants used, while the common 2,2-dimethyloxolane core provides a consistent structural foundation.

Below is a representative table illustrating the potential diversity generated from this compound in a hypothetical compound library synthesis.

| Reactant Class | General Structure of Reactant | Resulting Functional Group | Example Product Structure |

| Acyl Chlorides | R-COCl | Amide | 2,2-dimethyl-N-acyloxolan-3-amine |

| Sulfonyl Chlorides | R-SO₂Cl | Sulfonamide | 2,2-dimethyl-N-sulfonyloxolan-3-amine |

| Isocyanates | R-NCO | Urea | 1-alkyl-3-(2,2-dimethyloxolan-3-yl)urea |

| Aldehydes/Ketones | R-CHO / R₂CO | Secondary/Tertiary Amine (via Reductive Amination) | N-alkyl-2,2-dimethyloxolan-3-amine |

Stereochemical Control in Organic Synthesis Utilizing this compound

The presence of a stereocenter at the C3 position of the oxolane ring means that this compound can exist as a pair of enantiomers. This chirality is a crucial feature that allows the compound to be used in asymmetric synthesis to control the stereochemical outcome of reactions.

Utilization as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to generate a target molecule with a specific, desired stereochemistry. When obtained in an enantiomerically pure form (either as the (R)- or (S)-enantiomer), this compound serves this purpose effectively. By using a single enantiomer of the amine, chemists can synthesize complex chiral targets, such as pharmaceuticals or natural products, with high optical purity. The fixed stereochemistry of the building block is transferred directly to the final product, providing a reliable method for establishing a key stereocenter.

Strategies for Enantioselective and Diastereoselective Transformations

Beyond its use as a simple building block, the chiral nature of this compound can be leveraged to influence the stereochemistry of reactions occurring at other sites in a molecule. When used as a chiral auxiliary, the amine is temporarily attached to a substrate, directs the stereochemical course of a subsequent reaction, and is then cleaved off.

Furthermore, in reactions involving the amine itself or adjacent atoms, the existing stereocenter can direct the formation of new stereocenters with a high degree of diastereoselectivity. For example, the alkylation of an imine derived from enantiopure this compound would be expected to proceed with a facial bias due to the steric hindrance imposed by the chiral scaffold, leading to one diastereomer being formed in preference to the other. Such strategies are fundamental to modern asymmetric synthesis.

The table below summarizes key stereochemical applications.

| Application | Description | Typical Outcome |

| Chiral Building Block | Direct incorporation of an enantiopure amine into a target molecule. | Transfer of chirality; formation of an enantiomerically enriched product. |

| Chiral Auxiliary | Temporary attachment to a substrate to direct a stereoselective reaction. | High enantiomeric excess in the product after cleavage of the auxiliary. |

| Diastereoselective Reactions | The existing stereocenter influences the formation of new stereocenters. | Preferential formation of one diastereomer over others. |

Contributions to Analogous Natural Product Synthesis (e.g., furanocembranoids as structural motifs)

The role of this compound as a building block in the synthesis of complex natural products, particularly furanocembranoids, is not extensively documented in publicly available scientific literature. Furanocembranoids are a class of natural products characterized by a 14-membered macrocyclic ring containing a furan (B31954) moiety. While the synthesis of these intricate molecules is a significant area of research in organic chemistry, the specific contribution of this compound to these synthetic routes has not been prominently reported.

In the broader context of advanced organic synthesis, chiral amines and their derivatives are often employed as valuable synthons or chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net These molecules can introduce specific stereochemistry, which is a critical aspect of natural product synthesis, as the biological activity of these compounds is often dependent on their three-dimensional structure. The oxolane (tetrahydrofuran) ring, a key feature of this compound, is a common structural motif in many biologically active compounds. Therefore, in principle, substituted oxolane amines could serve as precursors or key intermediates.

However, detailed research findings or specific examples of this compound being utilized for the construction of furanocembranoid skeletons or analogous natural product structures are not available in the reviewed literature. Synthetic strategies towards furanocembranoids reported in the literature tend to employ other precursors and methodologies.

Given the absence of specific research data on the application of this compound in this area, a data table detailing its contributions cannot be provided. Further research and publications would be necessary to establish and detail the specific roles and advantages of this compound in the synthesis of furanocembranoids or other related natural products.

Role in Medicinal Chemistry Research and Development Focus on Structural Design and Synthesis

Scaffold Design for Ligand Development

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The design of this core is critical as it determines the three-dimensional arrangement of the appended groups, influencing how the resulting ligand interacts with its biological target. The 2,2-dimethyloxolan-3-amine (B2552704) structure provides a rigid, three-dimensional framework that is advantageous for developing selective ligands. The combination of a saturated heterocyclic ring and stereochemical complexity offers a defined orientation for substituents, which is a key aspect of rational drug design.

Conformational rigidity is a crucial principle in the design of potent and selective ligands. Molecules that are highly flexible can adopt numerous shapes (conformations), and only one of these may be the "bioactive conformation" that correctly fits into the binding site of a target protein. A significant amount of energy is required for a flexible molecule to adopt and hold this specific shape, which can decrease its binding affinity.

By contrast, conformationally rigid or semi-rigid scaffolds, like that of this compound, limit the number of possible shapes a molecule can assume. mdpi.com This pre-organization of the molecule into a shape that is closer to the bioactive conformation can lead to a more favorable binding energy and, consequently, higher affinity and potency. nih.gov The structural elements of this compound contribute to its rigidity:

Oxolane Ring: The cyclic nature of the tetrahydrofuran (B95107) ring inherently restricts the mobility of the atoms compared to an open-chain (acyclic) structure.

Gem-Dimethyl Group: The two methyl groups at the C2 position lock the conformation of that part of the ring, further reducing its flexibility. This steric hindrance helps to create a more defined and predictable three-dimensional structure.

The use of such rigid scaffolds is a recognized strategy for developing ligands with improved selectivity for their intended biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. mdpi.com

| Structural Feature | Contribution to Rigidity in this compound | Hypothetical Impact on Target Interaction |

|---|---|---|

| Oxolane (Tetrahydrofuran) Ring | Cyclic system reduces the number of rotatable bonds compared to a linear analogue. | Presents attached functional groups in a more defined spatial orientation. |

| C2 Gem-Dimethyl Group | Restricts bond rotation and puckering of the heterocyclic ring. | Pre-organizes the molecule, potentially reducing the energetic cost of binding to a receptor. |

| C3 Amine Group | Serves as a key attachment point for pharmacophoric elements. | Its position is fixed by the rigid scaffold, allowing for precise probing of binding pockets. |

The primary amine (-NH2) group at the C3 position of this compound is a critical functional handle for chemical modification. In medicinal chemistry, amines are frequently used as key interaction points with biological targets, often forming hydrogen bonds or ionic interactions with amino acid residues (like aspartic acid or glutamic acid) in a receptor's binding site.

By systematically modifying this amine group, medicinal chemists can generate a library of related compounds (analogues) to probe the requirements of a target's binding pocket. This process is fundamental to establishing a Structure-Activity Relationship (SAR), which links changes in a molecule's structure to its biological effect. Common modifications include:

Acylation: Converting the amine to an amide to explore hydrogen bond donor/acceptor patterns.

Alkylation: Adding alkyl groups to investigate the size and shape of the binding pocket.

Arylation: Introducing aromatic rings to probe for potential pi-stacking or hydrophobic interactions.

Each new analogue provides data that helps to build or refine a hypothesis about how the ligand binds to its receptor. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Synthetic Utility in Pharmaceutical Intermediate Production

Beyond its role as a scaffold in early-stage research, this compound functions as a valuable chemical intermediate. Pharmaceutical intermediates are the molecular building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). nih.gov The efficiency, cost-effectiveness, and purity of the final API are highly dependent on the quality and suitability of the intermediates used in its production.

A "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to create a viable drug candidate. nih.govmdpi.com The this compound scaffold can be used to generate initial lead compounds. Once a lead is identified, chemists create a series of analogues by modifying its structure to improve properties like potency, selectivity, and metabolic stability. The defined and rigid nature of the 2,2-dimethyloxolan core allows for systematic and predictable modifications, facilitating the lead optimization process.

Structure-based drug design (SBDD) is a powerful strategy that uses the known three-dimensional structure of a biological target to design new drugs. nih.govmdpi.comijnrd.org If the 3D structure of a target protein is known (e.g., from X-ray crystallography), computational tools like molecular docking can be used to predict how a scaffold like this compound might fit into the active site. researchgate.net

Design strategies using this scaffold would involve:

In Silico Docking: Virtually placing the this compound core into the target's binding site to identify an optimal orientation.

Fragment Growth: Computationally adding functional groups to the amine or other positions on the scaffold to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Synthesis and Testing: Synthesizing the most promising computationally designed molecules and evaluating their actual biological activity.

This rational, structure-guided approach can accelerate the discovery of potent and selective therapeutic agents compared to traditional trial-and-error methods. mdpi.com

As a chemical building block, this compound is employed in multi-step syntheses that culminate in the final API. Its bifunctional nature—containing both a nucleophilic amine and a stable heterocyclic ring—makes it a versatile component in constructing more complex molecules. The use of such specialized building blocks is common in the pharmaceutical industry to streamline the manufacturing process of APIs for a wide range of therapeutic areas. pharmaceutical-technology.combasf.com

Computational Approaches in Medicinal Chemistry Research

Computational chemistry offers a powerful lens through which to examine molecules and predict their behavior, thereby guiding synthetic efforts and biological testing.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For this compound, a molecular docking study would involve placing the compound into the active site of a chosen biological target. The simulation would then calculate the most likely binding pose and estimate the binding affinity. This process would generate hypotheses about key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-target complex. However, no published studies were found that have performed such an analysis specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of newly designed derivatives and prioritizing them for synthesis.

A QSAR study involving this compound would require a dataset of its derivatives with corresponding measured biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. A mathematical equation would then be derived to correlate these descriptors with the observed activity. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. At present, the necessary data and published QSAR models for derivatives of this compound are not available.

Theoretical Studies on Molecular Conformation and Electronic Properties (e.g., DFT, frontier orbitals, electrostatic potential)

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule. These properties are fundamental to its chemical reactivity and biological interactions.

Such a study on this compound would involve calculations to determine its most stable three-dimensional shape (conformation). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would reveal regions of the molecule that are likely to be involved in chemical reactions. The molecular electrostatic potential (MEP) map would illustrate the charge distribution across the molecule, highlighting areas that are electron-rich (and likely to interact with positive charges) and electron-poor (and likely to interact with negative charges). This information is critical for understanding how the molecule might be recognized by and bind to a biological target. Regrettably, specific DFT studies detailing these properties for this compound could not be located in the available scientific literature.

While the foundational principles of these computational methods are well-established, their specific application to this compound has not been documented in accessible research. The absence of such studies means that a detailed, data-driven discussion on its role in medicinal chemistry from a computational standpoint cannot be constructed.

Advanced Characterization and Analytical Methodologies for 2,2 Dimethyloxolan 3 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of 2,2-Dimethyloxolan-3-amine (B2552704). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The hydrogens of the primary amine group (-NH₂) typically appear as a broad signal. libretexts.org Protons on carbons adjacent to the electron-withdrawing nitrogen atom are deshielded and would appear at a lower field (higher ppm value) than typical alkane hydrogens. openstax.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons bonded to the heteroatoms (oxygen and nitrogen) would be shifted downfield due to their electronegativity. libretexts.org

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | ~1.0 - 1.3 (singlets, 6H) | ~20 - 30 |

| -CH(NH₂) | ~2.8 - 3.2 (multiplet, 1H) | ~55 - 65 |

| -CH₂-CH(NH₂) | ~1.8 - 2.2 (multiplet, 2H) | ~30 - 40 |

| -O-CH₂- | ~3.6 - 4.0 (multiplet, 2H) | ~65 - 75 |

| -C(CH₃)₂ | - | ~80 - 90 |

| -NH₂ | ~1.5 - 3.0 (broad singlet, 2H) | - |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. The molecular weight of this compound is 115.18 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 115. The fragmentation pattern would likely involve alpha-cleavage adjacent to the amine, a common pathway for aliphatic amines, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aliphatic amine, this compound would exhibit characteristic absorption bands. orgchemboulder.com

N-H Stretching: Primary amines show two distinct bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric N-H stretching. openstax.orgorgchemboulder.com

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range. orgchemboulder.com

C-O Stretching: The ether linkage within the oxolane ring would produce a strong C-O stretching band, typically around 1150-1085 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

| C-O Stretch (ether) | 1150 - 1085 | Strong |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

Purity Assessment Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the chemical purity of the compound.

GC: Due to its volatility, this compound can be analyzed by GC, often using a capillary column with a polar stationary phase. A flame ionization detector (FID) provides high sensitivity for quantitative analysis.

HPLC: Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for analyzing amines. An acidic mobile phase is often used to protonate the amine, ensuring good peak shape. Detection can be achieved using a UV detector at a low wavelength or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).

Enantiomeric Excess (e.e.) Determination Since this compound is chiral, determining the enantiomeric excess (a measure of optical purity) is critical. This is typically achieved using chiral chromatography. heraldopenaccess.us

Chiral HPLC: This is the most common method for determining e.e. heraldopenaccess.us It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclofructans are often effective for separating primary amines. wikipedia.orgchromatographyonline.com

Chiral GC: Enantiomers can also be separated by GC using a chiral capillary column. Alternatively, the racemic amine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org To perform this analysis on this compound, a single, high-quality crystal is required. This is often achieved by forming a salt of the enantiomerically pure amine with a suitable counter-ion (e.g., a chiral acid like tartaric acid) and crystallizing the resulting diastereomeric salt.

By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated. wikipedia.org This map allows for the precise determination of atomic positions, bond lengths, bond angles, and the absolute stereochemistry of the chiral center. While a powerful technique, no public crystal structure data for this compound is currently available.

Chiral Analysis Techniques

Beyond chromatography, other techniques can be employed for chiral analysis, either to determine enantiomeric excess or to assign absolute configuration.

NMR with Chiral Derivatizing Agents (CDAs): The racemic amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer can be used to calculate the enantiomeric excess of the original amine.

NMR with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of this compound may form transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left and right circularly polarized light. rsc.org Enantiomers have mirror-image CD spectra. While CD spectroscopy can distinguish between enantiomers and is used in some assays to determine e.e., it typically requires a chromophore near the stereocenter for a strong signal. nih.govnih.gov Derivatization may be necessary for compounds like this compound that lack a strong chromophore.

Future Research Directions and Perspectives on 2,2 Dimethyloxolan 3 Amine

Emerging Synthetic Methodologies and Chemical Transformations

Future synthetic research on 2,2-Dimethyloxolan-3-amine (B2552704) and its derivatives is likely to focus on enhancing efficiency, stereoselectivity, and molecular diversity. Key areas of investigation will likely include:

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Transaminases, for instance, have been successfully employed for the asymmetric synthesis of chiral amines from ketones. researchgate.netresearchgate.net Future work could focus on identifying or engineering transaminases capable of stereoselectively aminating a 2,2-dimethyloxolan-3-one (B1282110) precursor to produce enantiomerically pure (R)- or (S)-2,2-dimethyloxolan-3-amine. nih.govchimia.ch This biocatalytic approach could provide a more sustainable and efficient route to chiral derivatives of the target compound. wiley.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. chimia.ch Developing a continuous flow process for the synthesis of this compound could enable more efficient and safer production, particularly if hazardous reagents or intermediates are involved.

Novel Chemical Transformations: Research into the reactivity of the amine and oxolane functionalities of this compound will be crucial for creating a diverse range of derivatives. This could involve exploring reactions such as N-alkylation, N-acylation, and participation in multicomponent reactions to generate novel molecular scaffolds.

Exploration of Novel Applications in Chemical Research

The unique structural features of this compound make it an interesting candidate for various applications in chemical research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: The tetrahydrofuran (B95107) motif is present in a wide array of bioactive natural products and has garnered significant interest in pharmaceutical research. nih.govnih.gov The related compound, (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride, is noted as a valuable building block for the synthesis of potential pharmaceuticals, including novel antidepressant agents. Future research could therefore focus on synthesizing and screening a library of this compound derivatives for various biological activities. The conformational rigidity imparted by the tetrahydrofuran ring can enhance binding specificity to biological targets. The amine functionality provides a handle for the introduction of various pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR).

Ligand Development: The nitrogen atom in the amine group can act as a coordination site for metal ions. This opens up the possibility of developing novel ligands for catalysis or metal-ion sensing based on the this compound scaffold.

Polymer Science: The amine group can also serve as a monomer or a functionalizing agent in the synthesis of new polymers. Research in this area could explore the incorporation of the 2,2-dimethyloxolane moiety into polymer backbones to tailor their physical and chemical properties.

Computational Predictions and Machine Learning in Compound Design

Computational tools are becoming increasingly integral to modern chemical research. For this compound, these methods can guide synthetic efforts and predict potential applications.

Conformational Analysis and Property Prediction: Computational methods such as Density Functional Theory (DFT) can be used to predict the conformational preferences and physicochemical properties of this compound and its derivatives. devagirijournals.com This information is valuable for understanding its reactivity and for designing molecules with specific properties.

Virtual Screening and Drug Design: Machine learning and artificial intelligence are revolutionizing drug discovery. nih.govresearchgate.net By creating computational models, it is possible to predict the bioactivity of virtual compounds. nih.govtums.ac.ir A library of virtual derivatives of this compound could be screened against various biological targets to identify promising candidates for synthesis and experimental testing. wayne.edu This in-silico approach can significantly accelerate the early stages of drug discovery.

Sustainable Synthesis and Green Chemistry Aspects in Production

The principles of green chemistry are increasingly important in the chemical industry. Future research on the production of this compound should prioritize the development of sustainable and environmentally benign processes.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization improves purity (>95%) .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

- HPLC : Quantifies purity using a C18 column with UV detection at 210–254 nm; retention time compared to standards .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features (e.g., dimethyl groups at C2 and amine at C3). For example, a singlet at δ 1.2 ppm (6H) indicates two methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 145.2 for C₅H₁₁NO) .

How can researchers investigate the mechanism of action of this compound in modulating biological targets?

Advanced Research Question

Mechanistic studies require a combination of experimental and computational approaches:

- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors/enzymes .

- Enzyme Kinetics : Michaelis-Menten analysis under varying substrate/inhibitor concentrations to determine inhibition constants (Kᵢ) .

- Molecular Dynamics (MD) Simulations : Predict binding poses using software like GROMACS or AMBER; validate with mutagenesis studies .

What computational strategies are employed to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates transition-state energies for reactions like nucleophilic substitutions. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and electron distribution .

- Retrosynthetic Analysis : Tools like Synthia or Chematica propose feasible routes by deconstructing the target molecule into simpler precursors .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, solubility) to guide derivatization .

How should discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?

Q. Data Contradiction Analysis

- Meta-Analysis : Use Higgins’ heterogeneity metrics (I², H) to quantify variability across studies. For example, I² >50% indicates significant inconsistency due to methodological differences .

- Experimental Replication : Standardize conditions (pH, temperature) and validate via interlaboratory studies.

- Thermogravimetric Analysis (TGA) : Measures decomposition points to resolve stability disputes (e.g., thermal degradation above 200°C) .

What methodologies are used to assess the potential of this compound as a building block in drug discovery?

Q. Application-Focused Research

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or hydroxylated derivatives) and test bioactivity in cell-based assays .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify key binding motifs .

- In Vivo Pharmacokinetics : Radiolabel the compound (³H or ¹⁴C) to track absorption, distribution, and excretion in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products